Caesalpine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Caesalpine A is a naturally occurring compound found in various species of the genus Caesalpinia. This genus belongs to the family Fabaceae and is known for its diverse range of secondary metabolites with significant biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Caesalpine A typically involves the extraction of the compound from plant sources, particularly from the heartwood of Caesalpinia sappan. The extraction process often employs solvents such as ethanol or methanol. High-performance liquid chromatography (HPLC) and high-performance countercurrent chromatography (HPCCC) are commonly used to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as HPCCC, allows for efficient separation and high purity of the compound. The solvent system for HPCCC typically includes a mixture of chloroform, methanol, and water in specific ratios .

Analyse Des Réactions Chimiques

Types of Reactions

Caesalpine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.

Applications De Recherche Scientifique

Caesalpine A has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various bioactive compounds.

Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mécanisme D'action

The mechanism of action of Caesalpine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

Similar Compounds

Brazilin: Another compound found in Caesalpinia sappan, known for its red color and similar pharmacological properties.

Brazilein: A derivative of brazilin with enhanced antioxidant and anticancer activities.

Sappan Chalcone: A compound with anti-inflammatory and antimicrobial properties.

Uniqueness of Caesalpine A

This compound stands out due to its unique chemical structure and its potent biological activities. Unlike brazilin and brazilein, this compound has a distinct mechanism of action and a broader range of applications in scientific research and industry .

Activité Biologique

Caesalpine A, a compound derived from various species within the Caesalpinia genus, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by various studies and data.

Phytochemical Profile

This compound is classified as a triterpenoid and is primarily isolated from Caesalpinia sappan and Caesalpinia pulcherrima. These plants are known for their rich phytochemical composition, which includes flavonoids, phenolic compounds, and other secondary metabolites that contribute to their medicinal properties.

Table 1: Key Phytochemicals in Caesalpine Species

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | C. sappan, C. pulcherrima | Antioxidant, anti-inflammatory |

| Brazilein | C. sappan | Cytotoxic against cancer cell lines |

| Protosappanins | Various species | Antiviral, anti-inflammatory |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving the evaluation of extracts from C. bonduc, it was found that the seed coat extract demonstrated a dose-dependent reduction in inflammation in various models, including carrageenan-induced paw edema and egg albumin-induced acute inflammation in rats . The extract showed a notable ability to decrease paw volume compared to control groups.

Case Study: Analgesic and Anti-inflammatory Effects

In experiments measuring the analgesic effects of this compound, it was observed that higher doses resulted in significant pain threshold increases in animal models. The following table summarizes the results:

Table 2: Anti-inflammatory Effects of this compound Extracts

| Dose (mg/kg) | Paw Volume Reduction (%) | Pain Threshold Increase (s) |

|---|---|---|

| 100 | 64.2 | 15 |

| 200 | 32.1 | 30 |

| 400 | 18.3 | 45 |

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage. The antioxidant capacity was measured using various assays, showing promising results compared to standard antioxidants.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) | Comparison with Standard |

|---|---|---|

| DPPH Radical Scavenging | 50 | Less effective than AA |

| Superoxide Scavenging | 65 | Comparable to Vitamin C |

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that it effectively inhibited the growth of human cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate its potency in inducing cell death in these lines.

Table 4: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |

|---|---|---|

| MDA-MB-231 | 24.2 | 3.4 (Ribavirin) |

| HepG2 | 51.9 | 2.7 (Ribavirin) |

Propriétés

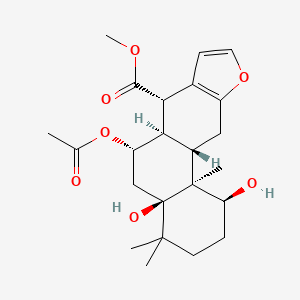

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNOSWRXLARWGA-PYMXQXNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.